molecular formula C7H15NO2 B1609737 n-Ethyl-l-valine CAS No. 90600-06-9

n-Ethyl-l-valine

Cat. No.: B1609737
CAS No.: 90600-06-9
M. Wt: 145.2 g/mol
InChI Key: QHRMEJWWMGUKAM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Ethyl-l-valine is a chiral amino acid derivative with the chemical formula C7H15NO2. It is a modified form of l-valine, where an ethyl group is attached to the nitrogen atom of the amino group. This compound appears as a white crystalline powder and is soluble in water and inorganic acids but insoluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Ethyl-l-valine is typically synthesized through chemical synthesis methods. One common approach involves the alkylation of l-valine with ethyl halides under basic conditions. The reaction can be carried out using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an aqueous or alcoholic medium at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid derivative through metabolic engineering. The fermentation process is optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: n-Ethyl-l-valine undergoes various chemical reactions typical of amino acids and their derivatives. These include:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of n-Ethyl-l-valine involves its incorporation into peptides and proteins, where it can influence their structure and function. The ethyl group attached to the nitrogen atom can affect the hydrophobicity and steric properties of the molecule, thereby altering its interactions with other biomolecules. This can lead to changes in enzyme activity, receptor binding, and overall cellular function .

Comparison with Similar Compounds

    l-Valine: The parent compound of n-Ethyl-l-valine, differing only by the absence of the ethyl group.

    l-Isoleucine: Another branched-chain amino acid with similar structural properties but different side chain configuration.

    l-Leucine: Similar to l-valine but with a longer side chain.

Uniqueness: this compound is unique due to the presence of the ethyl group on the nitrogen atom, which imparts distinct chemical and physical properties. This modification can enhance its solubility, stability, and reactivity compared to its parent compound, l-valine .

Properties

IUPAC Name

(2S)-2-(ethylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-8-6(5(2)3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRMEJWWMGUKAM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444108
Record name L-Valine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90600-06-9
Record name N-Ethyl-L-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090600069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Valine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYL-L-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1W01SC4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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